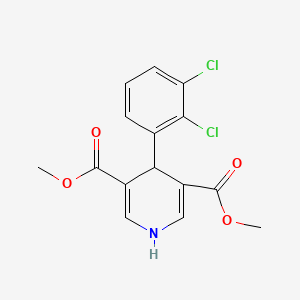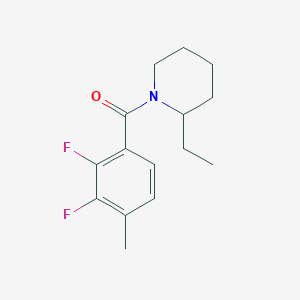
Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. It is known for its role as a calcium channel blocker and is commonly used in the treatment of hypertension. This compound is characterized by its ability to reduce arterial smooth muscle contractility and subsequent vasoconstriction by blocking the influx of calcium ions through L-voltage-gated calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves a multicomponent reaction. One common method includes the use of vinyl acetate-beta propyl ester and tert-butyl alcohol as raw materials. These are subjected to a reaction, followed by the addition of 2,3-dichlorobenzene formaldehyde and 3-amino-2-methyl crotonate. The condensation and cyclization reaction is carried out using a one-pot reaction method .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The raw materials are readily available, and the reaction post-treatment and product purification are relatively simple .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its role as a calcium channel blocker. It competes with other calcium channel blockers for dihydropyridine binding sites, blocking voltage-dependent calcium currents in vascular smooth muscle. This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Felodipine: Another dihydropyridine derivative with similar calcium channel blocking properties.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used to treat high blood pressure and coronary artery disease.
Uniqueness
DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to selectively target vascular smooth muscle over cardiac muscle makes it particularly effective in reducing blood pressure with minimal cardiac side effects .
Properties
Molecular Formula |
C15H13Cl2NO4 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-21-14(19)9-6-18-7-10(15(20)22-2)12(9)8-4-3-5-11(16)13(8)17/h3-7,12,18H,1-2H3 |
InChI Key |
MJWGLMLFBMKGKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B11076202.png)
![N-(4-chlorophenyl)-2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11076203.png)

![methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11076212.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B11076216.png)
![N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11076217.png)
![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11076231.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076233.png)
![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11076238.png)
![Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11076252.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide](/img/structure/B11076257.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoic acid](/img/structure/B11076264.png)

![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11076283.png)
